1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Overview
Description
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound featuring a benzodioxole moiety, a bromophenyl group, and an indolone structure
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to construct the indolone framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The reaction conditions typically include the use of palladium catalysts, hydrogen gas, and specific ligands to control the stereochemistry of the product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and indolone-based molecules. Compared to these compounds, 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is unique due to the presence of both a bromophenyl group and a methyl-substituted indolone structure. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound notable for its unique structural features, which include a benzodioxole moiety and an indolone framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
The molecular formula of the compound is C22H18BrNO3, with a molecular weight of 424.3 g/mol. The compound features a bromophenyl group and an indolone structure that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H18BrNO3 |
Molecular Weight | 424.3 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed arylation and Noyori asymmetric hydrogenation. These methods allow for the construction of the indolone framework while maintaining high enantioselectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to active sites on enzymes or receptors, inhibiting their activity or modulating signal transduction pathways. This interaction is crucial for its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, studies have shown that similar indolone derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit thioredoxin reductase (TrxR), which is associated with cancer progression and oxidative stress responses .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Anticancer Study : A study evaluated a series of indolone derivatives against human tumor cell lines (e.g., HepG2). The results showed that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Candida albicans and Staphylococcus aureus. The results demonstrated significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c1-13-8-19-17(20(25)9-13)11-18(14-2-4-15(23)5-3-14)24(19)16-6-7-21-22(10-16)27-12-26-21/h2-7,10-11,13H,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBCLXDBMLGGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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